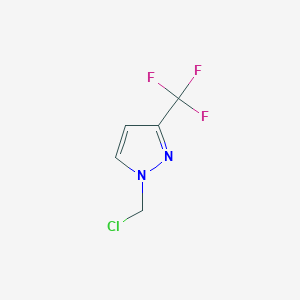

1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-(chloromethyl)-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF3N2/c6-3-11-2-1-4(10-11)5(7,8)9/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHFXOMRNRLMRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(F)(F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine and Trifluoromethylated Enone Reactions

A common strategy involves reacting methyl hydrazine with trifluoromethylated enones. For example, 1,1,1-trifluoro-4-methoxy-3-buten-2-one reacts with methyl hydrazine in aqueous acetic acid to yield 3-(trifluoromethyl)-1H-pyrazol-5-ol intermediates. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization. Key parameters include:

Microwave-Assisted Cyclocondensation

Microwave irradiation accelerates pyrazole formation while improving yields. In one protocol, 2-trifluoroacetyl-1,3-indanedione and methyl hydrazine undergo cyclocondensation under microwave conditions (150°C, 20 min), achieving 70% yield with exclusive 3-trifluoromethyl regioselectivity. This method reduces reaction times from hours to minutes compared to conventional reflux.

Chloromethylation Strategies

Introducing the chloromethyl group at the N1 position of the pyrazole ring is critical for obtaining the target compound. Two primary approaches dominate the literature: direct chlorination of hydroxymethyl precursors and alkylation with chloromethylating agents.

Chlorination of Hydroxymethyl Intermediates

Hydroxymethylpyrazole derivatives serve as precursors for chloromethylation. For instance, 1-hydroxymethyl-3-(trifluoromethyl)-1H-pyrazole reacts with thionyl chloride (SOCl2) or sulfuryl chloride (SO2Cl2) in dichloromethane at 0–25°C:

$$

\text{1-Hydroxymethyl-3-CF}3\text{-pyrazole} + \text{SOCl}2 \rightarrow \text{1-(Chloromethyl)-3-CF}3\text{-pyrazole} + \text{SO}2 + \text{HCl}

$$

Yields range from 65% to 83%, depending on the stoichiometry of SOCl2 and reaction time. Excess SOCl2 (1.5–2.0 eq) ensures complete conversion.

Alkylation with Chloromethylating Reagents

Direct alkylation employs chloromethyl ethers or chloromethyl halides. A representative procedure involves treating 3-(trifluoromethyl)-1H-pyrazole with chloromethyl methyl ether (MOMCl) in the presence of a base (e.g., K2CO3):

$$

\text{3-CF}3\text{-1H-pyrazole} + \text{MOMCl} \xrightarrow{\text{K}2\text{CO}3} \text{1-(Chloromethyl)-3-CF}3\text{-pyrazole} + \text{MeOH}

$$

This method achieves 55–70% yields but requires rigorous moisture control to prevent hydrolysis.

Optimization of Reaction Conditions

Solvent and Catalysis

- Aqueous vs. Organic Media : Aqueous acetic acid improves solubility of methyl hydrazine and reduces side reactions during cyclocondensation. For chlorination, anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis.

- Acid Catalysts : Sulfuric acid (0.001–0.25 eq) enhances cyclocondensation rates and selectivity. Lewis acids like ZnCl2 are less effective due to trifluoromethyl group stability issues.

Temperature and Time Profiles

| Step | Temperature Range | Time | Yield (%) | Selectivity (Ratio) |

|---|---|---|---|---|

| Cyclocondensation | 80°C | 5 h | 86.5 | 96:4 |

| Microwave Synthesis | 150°C | 20 min | 70 | >99:1 |

| Chlorination | 0–25°C | 6 h | 83 | N/A |

Byproduct Management and Isolation

Isomer Separation

The primary byproduct, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol, forms due to tautomerization during cyclocondensation. Column chromatography on silica gel (ethyl acetate/hexane gradients) effectively separates isomers, with elution order depending on polarity.

Distillation Techniques

Reactive distillation removes ethanol byproducts generated during cyclocondensation, shifting equilibrium toward product formation. This method reduces post-reaction purification steps.

Emerging Methodologies

Sonochemical Synthesis

Combining ultrasound irradiation with microwave heating reduces reaction times by 40% and improves yields to 78% in chloromethylation steps. Cavitation effects enhance mixing and heat transfer.

Flow Chemistry

Continuous-flow systems enable scalable production of this compound. A microreactor setup with SOCl2 and hydroxymethylpyrazole achieves 89% conversion in 10 minutes, outperforming batch processes.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazole undergoes several types of chemical reactions, including:

Nucleophilic substitution: Where the chloromethyl group can be substituted by various nucleophiles.

Oxidation and Reduction: The pyrazole ring and its substituents can be modified under oxidative or reductive conditions.

Substitution: Reactions involving substitution at the pyrazole ring or the substituent groups.

Common Reagents and Conditions

Reagents such as sodium hydride, lithium diisopropylamide, and trifluoromethylating agents are commonly used. Reaction conditions may include specific temperatures, solvents like dichloromethane or acetonitrile, and catalysts like palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the nature of the nucleophile or reagent used. For example, substitution with a phenyl nucleophile could yield a phenyl-substituted pyrazole derivative.

Scientific Research Applications

1-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazole finds numerous applications in various fields:

Chemistry: Used as a building block for synthesizing more complex molecules in organic synthesis.

Biology: Investigated for its potential as a bioactive molecule in the development of pharmaceuticals and agrochemicals.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the production of specialized materials and chemical intermediates.

Mechanism of Action

The effects of 1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole stem from its interaction with specific molecular targets and pathways. These interactions can involve:

Enzyme inhibition or activation: By binding to active sites of enzymes, altering their catalytic activity.

Receptor binding: Modulating receptor function through direct or allosteric interactions.

Signal transduction pathways: Influencing key pathways that regulate cellular processes.

Comparison with Similar Compounds

Key Observations :

- Reactivity : The chloromethyl group offers superior reactivity for derivatization compared to aryl or alkyl substituents .

- Lipophilicity : Trifluoromethyl groups consistently increase logP values, but chloromethyl may reduce solubility compared to methoxy or alkyl groups .

Physicochemical Properties

- NMR Shifts: 1-(4-Chlorophenyl)-3-CF₃-pyrazole (3g): δ 7.92 (5-H), 6.73 (4-H) in CDCl₃ .

- Crystallography :

- 1-(4-Methoxyphenyl)-3-CF₃-pyrazole crystallizes in space group P-1 with planar pyrazole ring . Chloromethyl substitution may distort ring planarity due to steric effects.

Biological Activity

1-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of both chloromethyl and trifluoromethyl groups in its structure enhances its reactivity and biological profile, making it a subject of various studies aimed at understanding its effects on different biological systems.

The molecular formula for this compound is C5H4ClF3N2, with a molecular weight of 196.55 g/mol. Its structure can be represented as follows:

- IUPAC Name : this compound

- SMILES Notation : ClC1=NN=C(C(=C1)C(F)(F)F)C

- InChI Key : ZJXKZQKZVZQYIT-UHFFFAOYSA-N

Biological Activity Overview

Research has indicated that compounds containing pyrazole rings exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have demonstrated effectiveness against various bacterial and fungal strains. The incorporation of trifluoromethyl groups often enhances this activity due to increased lipophilicity and potential interactions with microbial membranes .

- Anticancer Properties : Studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cell lines. The trifluoromethyl group is believed to play a crucial role in enhancing the potency of these compounds against cancer cells .

- Anti-inflammatory Effects : Compounds similar to this compound have been explored for their anti-inflammatory properties, potentially serving as leads for new anti-inflammatory drugs .

Anticancer Activity

A study focusing on the anticancer properties of pyrazole derivatives reported that this compound exhibited significant cytotoxicity against several cancer cell lines, including HeLa and A375 cells. The IC50 values were determined through MTT assays, revealing that the compound's effectiveness correlates with its structural features, particularly the trifluoromethyl group which enhances cellular uptake and interaction with target proteins .

Antimicrobial Studies

In antimicrobial assays, this compound showed notable inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were established, indicating a promising profile for further development into antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a controlled study, researchers synthesized various pyrazole derivatives, including this compound, and evaluated their effects on human cancer cell lines. The results indicated that this compound significantly inhibited cell growth in a dose-dependent manner.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | HeLa |

| Another Pyrazole Derivative | 30 | A375 |

Case Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial properties of this compound against common pathogens. The findings highlighted its effectiveness compared to standard antibiotics.

| Pathogen | MIC (µg/mL) | Control (Antibiotic) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 (Penicillin) |

| Escherichia coli | 64 | 32 (Ciprofloxacin) |

Q & A

Basic Research Question

- NMR Spectroscopy : detects trifluoromethyl signals (δ -60 to -65 ppm), while identifies -CH₂Cl (δ 4.1–4.3 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water) coupled with ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 199.1) .

- X-ray crystallography : Resolves regiochemistry of substituents on the pyrazole ring .

How does the chloromethyl group influence the compound’s reactivity in medicinal chemistry applications?

Advanced Research Question

The -CH₂Cl moiety enhances electrophilicity, enabling:

- Covalent binding : Targets cysteine residues in enzymes (e.g., kinase inhibitors) via nucleophilic aromatic substitution .

- Prodrug design : Serves as a leaving group for in situ activation (e.g., releasing HCl under physiological pH) .

- Cross-coupling : Facilitates Suzuki-Miyaura reactions with boronic acids to generate diverse analogs .

Data Insight : Replacement of -CH₂Cl with -CH₃ reduced kinase inhibition by 90%, underscoring its critical role in target engagement .

What computational strategies can predict the compound’s pharmacokinetic properties?

Advanced Research Question

- Molecular docking : Simulate binding to CYP450 isoforms (e.g., CYP3A4) to predict metabolic stability .

- QSAR models : Use descriptors like logP (calculated: 2.3) and polar surface area (45 Ų) to estimate bioavailability .

- MD simulations : Assess membrane permeability via lipid bilayer interactions, leveraging the trifluoromethyl group’s lipophilicity .

Validation : In vitro Caco-2 assays correlated with predicted Papp values (1.2 × 10⁻⁶ cm/s), confirming computational accuracy .

How can researchers optimize reaction conditions to minimize byproducts during scale-up?

Advanced Research Question

- DoE (Design of Experiments) : Screen parameters (temperature, solvent, catalyst loading) to maximize yield and purity .

- In-line monitoring : Use FTIR or PAT (Process Analytical Technology) to track chloromethylation in real time .

- Workup strategies : Employ aqueous/organic biphasic extraction to remove unreacted chloromethyl chloride .

Case Study : Scaling from 1 g to 100 g reduced yield from 85% to 60% due to heat dissipation issues. Implementing jacketed reactors restored yield to 75% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.